molecular formula C7H10ClN3 B1368339 6-chloro-N-propylpyridazin-3-amine CAS No. 951885-19-1

6-chloro-N-propylpyridazin-3-amine

Cat. No.: B1368339
CAS No.: 951885-19-1
M. Wt: 171.63 g/mol
InChI Key: QXJWIXPQOHPVFC-UHFFFAOYSA-N
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Description

“6-chloro-N-propylpyridazin-3-amine” is a chemical compound with the molecular formula C7H10ClN3 . It is also known by other names such as “3-Chloro-6-propylaminopyridazine” and "N-(6-Chloro-pyridazin-3-yl) propylamine" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 3-position with an amine group and at the 6-position with a chlorine atom . The molecule also has a propyl group attached to the nitrogen atom .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 171.63 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 37.8 Ų . The exact mass and the monoisotopic mass of the compound are both 171.0563250 g/mol .

Scientific Research Applications

Chemistry and Cytostatic Activity

6-chloro-N-propylpyridazin-3-amine has been explored in various chemical contexts. For example, derivatives of 6-chloropyridazine have been synthesized and evaluated for their cytostatic activity, which refers to their ability to inhibit cell growth and division. Such research has potential implications in developing treatments for conditions like cancer. An example includes the study of 9-acridinyl derivatives of various amines, demonstrating strong cytostatic activity against specific cancer cell lines (Hansen, Langvad, Frandsen, & Buchardt, 1983).

Applications in Anticancer Research

The anticancer potential of this compound derivatives has been a significant area of interest. Research has shown that certain derivatives can exhibit antiproliferative activities against various cancer cell lines, suggesting their potential as chemotherapy agents. For instance, the synthesis of 3-allylthio-6-(mono or disubstituted) aminopyridazines and their observed antiproliferative activities highlight this potential (Won & Park, 2010). Additionally, novel Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine have demonstrated moderate cytotoxic activity against prostate cancer cell lines, further underscoring the anticancer relevance of these compounds (Demirci & Demirbas, 2019).

Development of Pharmaceutical Compounds

The unique structure of this compound makes it a valuable precursor in synthesizing various pharmaceutical compounds. For example, studies have described the preparation of aminopyridazines, which are valuable for their biological activity, by reacting 6-chloropyridazine with different amines. This process illustrates the compound's utility in creating diverse pharmaceutical agents with potential therapeutic applications (Parrot, Wermuth, & Hibert, 1999).

Antihypertensive Activity

Research into the antihypertensive properties of this compound derivatives has also been conducted. Certain derivatives have been found to lower blood pressure in hypertensive rats, indicating their potential as antihypertensive agents. This research demonstrates the compound's role in developing new treatments for hypertension (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Safety and Hazards

Safety data for “6-chloro-N-propylpyridazin-3-amine” indicates that it is hazardous. The compound has been assigned the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with the compound are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Biochemical Analysis

Biochemical Properties

6-chloro-N-propylpyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by inhibiting or activating key enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the observed outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of specific metabolites. For instance, it may inhibit enzymes involved in the synthesis or degradation of certain metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and overall efficacy in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects within the cell .

Properties

IUPAC Name

6-chloro-N-propylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-5-9-7-4-3-6(8)10-11-7/h3-4H,2,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJWIXPQOHPVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561217
Record name 6-Chloro-N-propylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-19-1
Record name 6-Chloro-N-propyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-propylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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